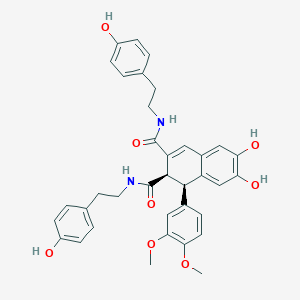
SargentodognanF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SargentodognanF is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SargentodognanF typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of organometallic reagents, such as Grignard reagents, to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
SargentodognanF undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
SargentodognanF has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of SargentodognanF involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of proteins. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
特性
分子式 |
C36H36N2O8 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
(1R,2R)-1-(3,4-dimethoxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-12-7-23(19-32(31)46-2)33-27-20-30(42)29(41)18-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34+/m1/s1 |
InChIキー |
FKXXDPASOIEVSU-NOCHOARKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
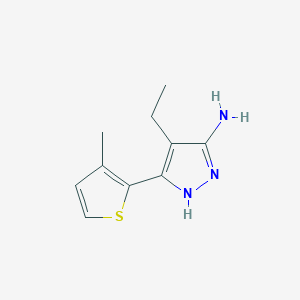
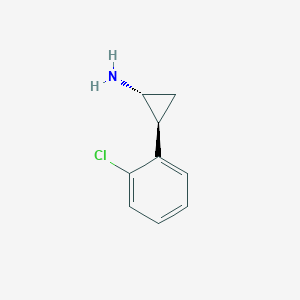
![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)




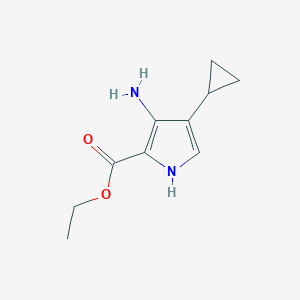


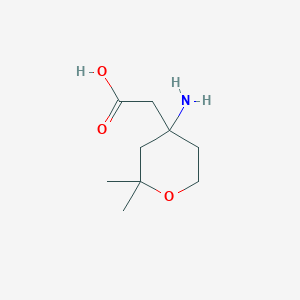
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
